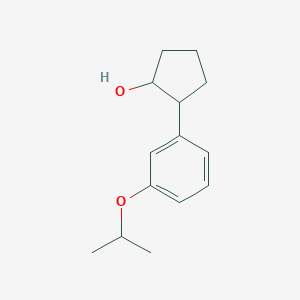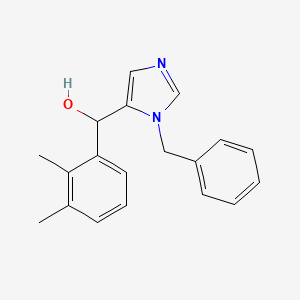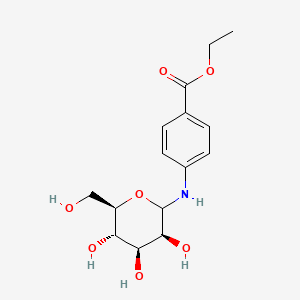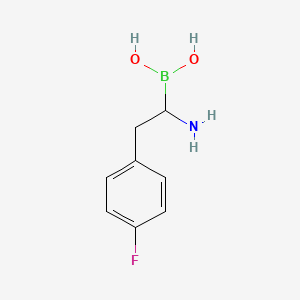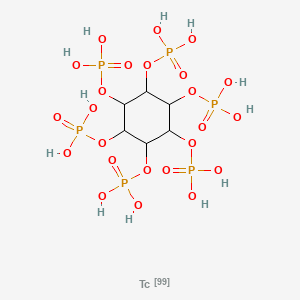
(99Tc)Technephyt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Technetium-99 (99Tc) is a radioactive isotope of technetium, which decays with a half-life of 211,000 years to stable ruthenium-99, emitting beta particles but no gamma rays . It is a significant long-lived fission product of uranium fission and is widely used in various scientific and medical applications .
Preparation Methods
Technetium-99m (99mTc) is produced by the beta decay of molybdenum-99, which is obtained as a byproduct of uranium-235 fission in nuclear reactors . The preparation of 99mTc-based radiopharmaceuticals involves combining [99mTc]TcO4− with a reducing agent and a suitable ligand . The yield and nature of the product are influenced by factors such as the identity and concentration of the ligand and the reducing agent .
Chemical Reactions Analysis
Technetium-99 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include reducing agents and ligands . The major products formed from these reactions are technetium complexes with different oxidation states and ligand environments .
Scientific Research Applications
Technetium-99m is extensively used in nuclear medicine for diagnostic imaging . Its unique properties, such as its ability to emit gamma rays, make it ideal for detection by gamma cameras . It is used in molecular imaging to evaluate the function, physiology, and pathology of organs . Additionally, technetium-99 is used in environmental trace applications and nuclear waste management due to its high fission yield and long half-life .
Mechanism of Action
Technetium-99m exerts its effects by decaying through isomeric transition to technetium-99, releasing gamma rays that can be detected by imaging devices . It is thought to be adsorbed onto the surface of amorphous calcium phosphate deposits, insoluble hydroxyapatite crystals, and possibly other organic macromolecules .
Comparison with Similar Compounds
Technetium-99m is similar to other radiometals used in nuclear medicine, such as rhenium and manganese . its nearly ideal nuclear properties for diagnostic imaging and its ability to form a variety of complexes with desired characteristics make it unique . Other similar compounds include technetium-99g and technetium-97, which have different half-lives and decay properties .
Properties
CAS No. |
94536-79-5 |
|---|---|
Molecular Formula |
C6H18O24P6Tc |
Molecular Weight |
758.94 g/mol |
IUPAC Name |
(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate;technetium-99 |
InChI |
InChI=1S/C6H18O24P6.Tc/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/i;1+1 |
InChI Key |
UQTLSIDORRMHLT-IEOVAKBOSA-N |
Isomeric SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[99Tc] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Tc] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)

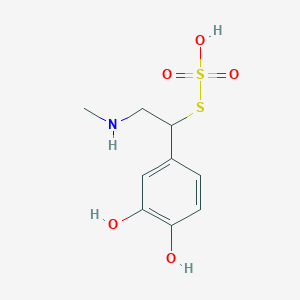
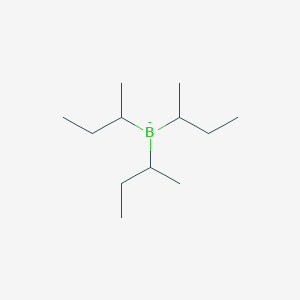
![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)
![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)
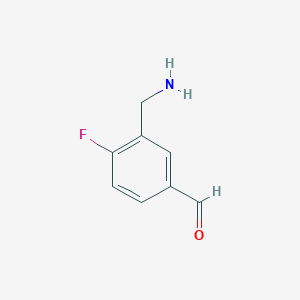
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)

